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Compound of Interest

Compound Name: (3-Iodopyridin-4-yl)methanol

CAS No.: 38749-97-2

Cat. No.: B8703399 Get Quote

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of

numerous approved therapeutic agents.[1] Its nitrogen atom provides a key site for hydrogen

bonding and influences the electronic properties of the entire molecule, impacting everything

from target binding to metabolic stability.[2] When further substituted, as in the case of

iodopyridinyl methanols, the precise placement of each functional group—a concept known as

positional isomerism—introduces subtle yet profound changes in the molecule's three-

dimensional shape, reactivity, and ultimately, its biological function.

For scientists in drug discovery, a seemingly minor shift of an iodo or hydroxymethyl group on

the pyridine scaffold can be the difference between a promising lead compound and a

metabolic dead-end. This guide provides an in-depth technical examination of (3-Iodopyridin-
4-yl)methanol and two of its key positional isomers: (2-Iodopyridin-4-yl)methanol and (5-Iodo-

pyridin-3-yl)methanol. We will explore their distinct physicochemical properties, delve into the

spectroscopic and chromatographic techniques required for their unambiguous differentiation,

and present isomer-specific synthetic strategies. This document is designed to equip

researchers with the foundational knowledge and practical protocols necessary to confidently

navigate the challenges and opportunities presented by these valuable chemical building

blocks.

Chapter 1: A Comparative Overview of Key Isomers
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The identity of a molecule is defined not just by its atomic composition but by the specific

arrangement of those atoms. (3-Iodopyridin-4-yl)methanol and its isomers share the same

molecular formula, C₆H₆INO, and molecular weight (235.02 g/mol ), yet their structural

differences lead to distinct physical and chemical behaviors.[3][4]

Below are the structures of the three isomers that will be the focus of this guide.

(3-Iodopyridin-4-yl)methanol (2-Iodopyridin-4-yl)methanol (5-Iodo-pyridin-3-yl)methanol
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Caption: Chemical structures of the primary compound and two key isomers.

Physicochemical Properties: The First Level of
Differentiation
The initial characterization of these isomers begins with their fundamental physical properties.

Differences in melting point, boiling point, and acidity (pKa) arise from variations in crystal

packing, intermolecular forces (especially hydrogen bonding involving the pyridine nitrogen and

the hydroxyl group), and the electronic influence of the iodine atom's position relative to the

nitrogen.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b8703399?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/200591-4-iodopyridin-2-ylmethanol.html
https://www.synblock.com/product/72299-58-2.html
https://www.benchchem.com/product/b8703399?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8703399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
(3-Iodopyridin-4-
yl)methanol

(2-Iodopyridin-4-
yl)methanol

(5-Iodo-pyridin-3-
yl)methanol

CAS Number 38749-97-2[5] 175276-21-0 72299-58-2[4]

Molecular Formula C₆H₆INO C₆H₆INO C₆H₆INO

Molecular Weight 235.02 g/mol [3] 235.02 g/mol [3] 235.02 g/mol [4]

Melting Point 103-107 °C Not readily available 115-120 °C

Boiling Point Not readily available Not readily available Not readily available

pKa (Predicted) ~4.5 (Pyridine N) ~3.8 (Pyridine N) ~3.0 (Pyridine N)

LogP (Predicted) 1.30 1.35 1.40

Note: Experimental data for some properties are not consistently available in public literature.

Predicted values from chemical software are provided for guidance.

The lower predicted pKa of the (2-Iodopyridin-4-yl)methanol isomer, for instance, can be

attributed to the strong electron-withdrawing inductive effect of the iodine atom being in close

proximity to the basic nitrogen, making it less likely to accept a proton.

Chapter 2: Spectroscopic and Chromatographic
Differentiation
While physical properties provide initial clues, definitive identification requires more

sophisticated analytical techniques. Spectroscopy and chromatography are the workhorses of

isomer differentiation in the modern laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing positional

isomers. The chemical environment of each proton and carbon atom is unique, leading to a

distinct spectral fingerprint.

Expected ¹H NMR Differences (in CDCl₃ or DMSO-d₆):
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(3-Iodopyridin-4-yl)methanol:

H2 & H6: These protons will appear as distinct signals, likely singlets or narrow doublets,

at the most downfield positions due to their proximity to the electronegative nitrogen.

H5: This proton will be a singlet or a narrow doublet, influenced by the adjacent iodine.

-CH₂- & -OH: The methylene protons will appear as a singlet, which may show coupling to

the hydroxyl proton depending on the solvent and concentration.

(2-Iodopyridin-4-yl)methanol:

H3 & H5: These protons will be doublets, coupling to each other.

H6: This proton will be a singlet or narrow doublet, significantly downfield due to its

position adjacent to the nitrogen.

The iodine at the 2-position will strongly deshield the H3 proton.

(5-Iodo-pyridin-3-yl)methanol:

H2, H4, H6: All three aromatic protons will appear as distinct, sharp singlets or narrow

doublets, as they lack adjacent proton coupling partners. Their chemical shifts will be

highly informative of their position relative to the nitrogen and iodine.

A comparative analysis of the chemical shifts (δ) and coupling constants (J) in ¹H NMR is highly

sensitive to the substituent positions on the pyridine ring.[6]

Mass Spectrometry (MS)
While all three isomers will show the same molecular ion peak (m/z = 235), their fragmentation

patterns under techniques like Electron Ionization (EI) can differ. The primary fragmentation

pathway often involves the loss of the hydroxymethyl group (-CH₂OH) or the iodine atom. The

relative stability of the resulting fragment ions can vary based on the initial positions of the

substituents, providing clues to the isomeric identity.

Chromatographic Separation
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High-Performance Liquid Chromatography (HPLC) is an essential technique for both the

analysis and purification of these isomers. The differences in their polarity and interaction with

the stationary phase allow for their effective separation.

Protocol: A General-Purpose HPLC Method for Isomer Separation

Rationale: A reverse-phase C18 column is chosen for its versatility in separating moderately

polar aromatic compounds. The mobile phase gradient allows for the elution of all isomers

with good peak shape and resolution. Acetonitrile is a common organic modifier, and the

addition of a small amount of formic acid helps to protonate the pyridine nitrogen, ensuring

consistent interactions and sharper peaks.

Instrumentation:

HPLC system with UV detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

A: 0.1% Formic Acid in Water

B: 0.1% Formic Acid in Acetonitrile

Methodology:

Prepare a 1 mg/mL stock solution of the isomer mixture in a 50:50 mixture of

Acetonitrile:Water.

Set the column temperature to 30 °C.

Set the flow rate to 1.0 mL/min.

Set the UV detection wavelength to 254 nm.

Inject 10 µL of the sample.

Run the following gradient:
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0-2 min: 10% B

2-15 min: Ramp linearly from 10% to 90% B

15-18 min: Hold at 90% B

18-20 min: Return to 10% B and equilibrate for 5 minutes before the next injection.

Validation: The retention times of the separated isomers should be compared against pure

analytical standards of each isomer to confirm their identity. Peak purity can be assessed

using a Diode Array Detector (DAD).

Chapter 3: Isomer-Specific Synthetic Strategies
Controlling the position of substituents during synthesis is paramount. The choice of starting

material and reaction conditions dictates which isomer is formed.

Synthesis of (3-Iodopyridin-4-yl)methanol
This isomer can be synthesized from 4-methyl-3-nitropyridine. The strategy involves reduction

of the nitro group, followed by a Sandmeyer reaction to introduce the iodine, and finally,

oxidation of the methyl group to the alcohol. A more direct route involves the reduction of a

corresponding carboxylic acid or ester.

Synthesis of (2-Iodopyridin-4-yl)methanol
A common route starts from 2-amino-4-methylpyridine.

Protocol: Synthesis of (2-Iodopyridin-4-yl)methanol via Diazotization-Iodination and Reduction

Rationale: This multi-step synthesis first converts a readily available aminopyridine into an

iodopyridine via a Sandmeyer-type reaction. The subsequent step reduces the

corresponding carboxylic acid (formed by oxidation of the methyl group, not detailed here but

a standard procedure) to the target alcohol. Lithium aluminum hydride is a powerful reducing

agent suitable for this transformation.[7]

Step 1: Diazotization and Iodination of 2-Amino-4-pyridinecarboxylic acid
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Dissolve 2-amino-4-pyridinecarboxylic acid in an aqueous solution of a strong acid (e.g.,

H₂SO₄) at 0-5 °C.

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5

°C to form the diazonium salt.

In a separate flask, prepare a solution of potassium iodide (KI) in water.

Slowly add the cold diazonium salt solution to the KI solution. A reaction is often indicated

by the evolution of nitrogen gas.

Allow the reaction to warm to room temperature and stir for several hours.

Extract the product (2-Iodo-4-pyridinecarboxylic acid) with a suitable organic solvent (e.g.,

ethyl acetate), dry the organic layer with anhydrous sodium sulfate, and concentrate under

reduced pressure.

Step 2: Reduction to (2-Iodopyridin-4-yl)methanol

CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware

must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g.,

nitrogen or argon).

Suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux

condenser and a dropping funnel, and cool to 0 °C.[7]

Dissolve the 2-Iodo-4-pyridinecarboxylic acid from Step 1 in anhydrous THF and add it

dropwise to the LiAlH₄ suspension.[7]

After the addition is complete, allow the mixture to warm to room temperature and then

heat to reflux for 3-4 hours.[7]

Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition

of water, then 15% aqueous NaOH, then more water.

Filter the resulting solid (aluminum salts) and wash thoroughly with THF.
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Combine the filtrates and concentrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel.

Synthesis of (5-Iodo-pyridin-3-yl)methanol
This synthesis can be achieved starting from 5-bromonicotinic acid, which can be converted to

the corresponding methyl ester.[8] Subsequent reduction yields (5-bromo-pyridin-3-

yl)methanol, which can then undergo a halogen exchange reaction or be converted to an

organometallic species for iodination. A more direct approach starts with an available iodinated

nicotinic acid derivative.[9]

Analytical Workflow for Isomer Identification
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Caption: A typical workflow for the definitive identification of an unknown iodopyridinyl methanol

isomer.

Chapter 4: The Impact of Isomerism in Drug
Development
The structural variations between these isomers have profound implications in a

pharmaceutical context.

Target Binding and Biological Activity: The position of the iodine and hydroxymethyl groups

dictates the molecule's ability to fit into a protein's binding pocket. The iodine can participate
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in halogen bonding, a crucial interaction in modern drug design, while the hydroxyl group can

act as a hydrogen bond donor or acceptor. Shifting these groups can completely alter the

binding mode and abolish or enhance biological activity.

ADME Properties:

Metabolism: The position of substituents influences susceptibility to metabolic enzymes,

such as cytochrome P450s. An exposed site in one isomer might be sterically hindered in

another, leading to different metabolic pathways and clearance rates.

Solubility and Permeability: Changes in intramolecular hydrogen bonding and overall

polarity affect aqueous solubility and the ability to cross biological membranes, impacting

oral bioavailability.

Intellectual Property: Novel positional isomers of a known active scaffold can be patentable,

making the exploration of isomeric space a key strategy in developing new medicines.

Conclusion
The differentiation of (3-Iodopyridin-4-yl)methanol and its isomers is a critical task for

chemists in research and industry. While they share a common molecular formula, their distinct

physicochemical properties, spectroscopic fingerprints, and synthetic accessibility demand

careful and precise analytical work. Understanding these differences is not merely an academic

exercise; it is fundamental to controlling chemical synthesis, ensuring the quality of research

materials, and ultimately, designing safer and more effective medicines. By leveraging the

multi-faceted approach of physical characterization, spectroscopy, and chromatography,

researchers can confidently identify, separate, and utilize the specific isomer required for their

application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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